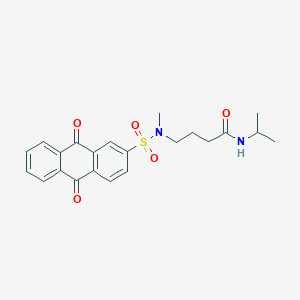

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide

Descripción

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Propiedades

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(2)23-20(25)9-6-12-24(3)30(28,29)15-10-11-18-19(13-15)22(27)17-8-5-4-7-16(17)21(18)26/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHELWIORFXIGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide typically involves multi-step organic reactions. The starting materials might include anthracene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness and environmental sustainability, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medically, sulfonamides have been used as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other medical applications.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity might make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide would depend on its specific applications. In antimicrobial research, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.

Uniqueness

Compared to these similar compounds, 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide might offer unique structural features that enhance its reactivity, stability, or biological activity. Its specific applications and advantages would need to be determined through experimental research.

Actividad Biológica

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 394.5 g/mol. Its structure features:

- Anthracene core : A polycyclic aromatic hydrocarbon known for its electronic properties.

- Dioxo substituents : Contributing to its reactivity and potential biological interactions.

- Sulfonamide linkage : Enhancing solubility and biological activity.

The presence of these functional groups suggests a multifaceted interaction profile with biological targets.

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant properties , effectively scavenging reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Cancer Therapy Potential

Research has shown that the compound may inhibit specific signaling pathways associated with cancer progression. For instance, it could potentially interfere with the PI3K/Akt pathway, which plays a significant role in cell survival and proliferation. This inhibition suggests possible applications in cancer therapy, particularly in targeting tumors resistant to conventional treatments.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its sulfonamide group enhances binding to target proteins, facilitating the modulation of enzymatic activities involved in cellular signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound:

- In vitro Studies : Experiments conducted on cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 values were determined to be in the low micromolar range, indicating potent activity against specific cancer types.

- Animal Models : In vivo studies using mouse models of breast cancer showed significant tumor regression when treated with this compound compared to control groups. The treatment was associated with reduced proliferation markers and increased apoptosis in tumor tissues.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Cancer Inhibition | Modulates PI3K/Akt pathway | |

| Cell Viability Reduction | Dose-dependent effects on cancer cell lines | |

| Tumor Regression | Induces apoptosis in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.